molecular formula C19H21ClN2O3S B5031027 N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5031027
M. Wt: 392.9 g/mol
InChI Key: HJEXUJASAHALIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide, also known as CPPG, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. CPPG is a selective antagonist of metabotropic glutamate receptor 5 (mGluR5), which is a type of receptor that plays a crucial role in regulating the activity of glutamate, a neurotransmitter that is involved in various physiological and pathological processes in the brain.

Mechanism of Action

The mechanism of action of N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide involves the selective inhibition of mGluR5, which leads to a decrease in the activity of glutamate in the brain. Glutamate is a neurotransmitter that is involved in various physiological and pathological processes, such as learning and memory, synaptic plasticity, and neurotoxicity. The inhibition of mGluR5 by N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide can modulate these processes and lead to beneficial effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide are mainly related to the modulation of glutamate activity in the brain. Studies have shown that the inhibition of mGluR5 by N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide can reduce the release of glutamate, increase the uptake of glutamate, and modulate the activity of downstream signaling pathways. These effects can lead to a reduction in neuroinflammation, oxidative stress, and neuronal damage, which are commonly observed in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

The advantages of using N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments include its high potency, selectivity, and specificity for mGluR5. N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide can be used to selectively inhibit mGluR5 without affecting other glutamate receptors, which can lead to more accurate and reliable results. The limitations of using N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments include its cost, availability, and potential off-target effects. N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide is a relatively expensive compound and may not be readily available in some research settings. In addition, N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide and mGluR5. One direction is the development of more potent and selective mGluR5 antagonists, which can lead to more effective treatments for neurological and psychiatric disorders. Another direction is the investigation of the role of mGluR5 in other physiological and pathological processes, such as pain, inflammation, and metabolism. Finally, the development of novel delivery methods for N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide, such as nanotechnology-based approaches, can enhance its therapeutic potential and reduce its side effects.

Synthesis Methods

The synthesis of N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The most commonly used method for the synthesis of N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide is the solid-phase peptide synthesis (SPPS) technique, which involves the stepwise assembly of amino acids on a solid support. The SPPS method allows for the production of high-quality N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide with high purity and yield.

Scientific Research Applications

N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in the field of neuroscience. One of the main areas of research is the role of mGluR5 in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that the inhibition of mGluR5 by N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide can reduce the accumulation of toxic proteins and improve cognitive function in animal models of these diseases.
Another area of research is the role of mGluR5 in drug addiction and psychiatric disorders, such as depression and anxiety. Studies have shown that the inhibition of mGluR5 by N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide can reduce drug-seeking behavior and improve mood in animal models of addiction and depression.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloroanilino]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-15-10-12-17(13-11-15)22(14-19(23)21-16-6-4-5-7-16)26(24,25)18-8-2-1-3-9-18/h1-3,8-13,16H,4-7,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEXUJASAHALIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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